Stereochemical Identity Defines NOR-6beta-oxycodol as the Minor Diastereoisomer Relative to the Predominant 6α Epimer
In the nor-6-oxycodol (N6OCOL) diastereoisomer pair, α-N6OCOL is the predominant form across all biological and in vitro systems examined, while β-N6OCOL (NOR-6beta-oxycodol) is the consistently minor stereoisomer. This stereochemical hierarchy was established using capillary electrophoresis with heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin as chiral selector in human urine, human liver cytosol, human liver S9 fraction, and NaBH₄ chemical reduction products [1].
| Evidence Dimension | Diastereoisomer abundance hierarchy (α vs β) for nor-6-oxycodol |
|---|---|
| Target Compound Data | β-N6OCOL (NOR-6beta-oxycodol): minor stereoisomer in all matrices (urine, liver cytosol, liver S9, chemical synthesis); specific percentage not reported |
| Comparator Or Baseline | α-N6OCOL (nor-6α-oxycodol): predominant stereoisomer in all cases |
| Quantified Difference | Qualitative predominance of α over β across all four systems; no matrix-dependent inversion observed for N6OCOL (unlike 6OCOL, where β-6OCOL exceeds α-6OCOL in urine) |
| Conditions | Capillary electrophoresis; 100 mM phosphate buffer pH 2.0 with 2.05% w/v HDAS-β-CD; solid-phase extracts of patient urine, human liver cytosol/S9 incubations, and NaBH₄ chemical reduction |
Why This Matters
Forensic and clinical laboratories quantifying oxycodone metabolites must source the correct β epimer reference standard because co-elution or misidentification with the predominant α epimer produces inaccurate isomer-specific quantification.
- [1] Baldacci A, Thormann W. Analysis of oxycodol and noroxycodol stereoisomers in biological samples by capillary electrophoresis. Electrophoresis. 2005;26(10):1969-1977. PMID: 15832300. View Source
